4-Azidopyridine-2-carboxamide
Overview
Description
4-Azidopyridine-2-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with an azido group at the 4-position and a carboxamide group at the 2-position
Mechanism of Action
Target of Action
Compounds like “4-Azidopyridine-2-carboxamide” often target enzymes or proteins in the body. For example, aziridine-2-carboxylic acid derivatives have been tested as inhibitors of protein disulfide isomerases (PDIs), enzymes containing catalytically active thiol groups .
Mode of Action
The mode of action of such compounds often involves binding to their target and altering its function. For instance, aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets PDIs, it could affect protein folding and other processes in the endoplasmic reticulum .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if the compound inhibits PDIs, it could potentially disrupt protein folding and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, it was demonstrated that nucleophilic ring-opening reactions of aziridine-2-carboxamide with N- and O-nucleophiles indeed take place only in acidic solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidopyridine-2-carboxamide typically involves the introduction of the azido group and the carboxamide group onto the pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative is reacted with sodium azide to introduce the azido group. The carboxamide group can be introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and solvents that enhance reaction efficiency and selectivity are also employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Azidopyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyridine derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, halogenated pyridine derivatives, solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Substituted Pyridine Derivatives: Formed through nucleophilic substitution.
Aminopyridine Derivatives: Formed through reduction of the azido group.
Triazole Derivatives: Formed through cycloaddition reactions.
Scientific Research Applications
4-Azidopyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Utilized in the development of functional materials, such as polymers and coatings, due to its reactive azido group.
Organic Synthesis:
Bioconjugation: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging and diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine-2-carboxamide: Similar structure but with an amino group instead of an azido group.
4-Bromopyridine-2-carboxamide: Contains a bromine atom instead of an azido group.
4-Nitropyridine-2-carboxamide: Features a nitro group instead of an azido group.
Uniqueness
4-Azidopyridine-2-carboxamide is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. The combination of the azido and carboxamide groups provides versatility in synthetic and biological contexts, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-azidopyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6(12)5-3-4(10-11-8)1-2-9-5/h1-3H,(H2,7,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEZQDPKDKGOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N=[N+]=[N-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-47-6 | |
Record name | 4-azidopyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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